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molecular formula C10H10Z B1252598 Zirconocene

Zirconocene

Cat. No. B1252598
M. Wt: 221.41 g/mol
InChI Key: IDASTKMEQGPVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05597881

Procedure details

1.5 g of the solid prepared under aa) (106 mmol of Al) were suspended in 100 cm3 of toluene in a stirrable vessel and cooled to -30° C. At the same time, 155 mg (0.246 mmol) of rac-dimethyl-silanediylbis(2-methyl-4-phenylindenyl)zirconium dichloride were dissolved in 75 cm3 of toluene and added dropwise to the suspension in the course of 30 minutes. The mixture was warmed slowly to room temperature with stirring, during which time the suspension took on a red color. The mixture was subsequently stirred at 80° C. for 1 hour, cooled to room temperature and filtered, and the solid washed 3× with 100 cm3 of toluene in each case and once with 100 cm3 of hexane. The hexane-moist filter residue which remained was dried in vacuo, giving 12.9 g of free-flowing, pale red, supported catalyst. Analysis gave a content of 10.1 mg of zirconocene per gram of catalyst.
[Compound]
Name
solid
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Al
Quantity
106 mmol
Type
reactant
Reaction Step One
Name
rac-dimethyl-silanediylbis(2-methyl-4-phenylindenyl)zirconium dichloride
Quantity
155 mg
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
zirconocene

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].C[Zr:4](C)(=[SiH2])(C1C2C(=C(C3C=CC=CC=3)C=CC=2)C=C1C)[CH:5]1[C:13]2[C:8](=C(C3C=CC=CC=3)C=CC=2)[CH:7]=[C:6]1C>C1(C)C=CC=CC=1>[CH-:5]1[CH:13]=[CH:8][CH:7]=[CH:6]1.[CH-:5]1[CH:13]=[CH:8][CH:7]=[CH:6]1.[Zr+2:4] |f:0.1.2,4.5.6|

Inputs

Step One
Name
solid
Quantity
1.5 g
Type
reactant
Smiles
Name
Al
Quantity
106 mmol
Type
reactant
Smiles
Step Two
Name
rac-dimethyl-silanediylbis(2-methyl-4-phenylindenyl)zirconium dichloride
Quantity
155 mg
Type
reactant
Smiles
[Cl-].[Cl-].C[Zr](C1C(=CC2=C(C=CC=C12)C1=CC=CC=C1)C)(C1C(=CC2=C(C=CC=C12)C1=CC=CC=C1)C)(=[SiH2])C
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
with stirring, during which time the suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise to the suspension in the course of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed slowly to room temperature
STIRRING
Type
STIRRING
Details
The mixture was subsequently stirred at 80° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed 3× with 100 cm3 of toluene in each case
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The hexane-moist filter residue which remained was dried in vacuo
CUSTOM
Type
CUSTOM
Details
giving 12.9 g of free-flowing, pale red,

Outcomes

Product
Name
zirconocene
Type
product
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 mg
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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